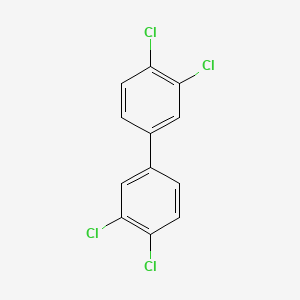

3,3',4,4'-Tetrachlorobiphenyl

説明

特性

IUPAC Name |

1,2-dichloro-4-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMGJOKDKOLIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022514 | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

18.0X10-2 MG/L WATER | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000164 [mmHg] | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32598-13-3, 80333-65-9 | |

| Record name | PCB 77 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,3',4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetrachloro-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080333659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-tetrachloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2I6546TMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182-184 °C | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3,3',4,4'-Tetrachlorobiphenyl chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77)

This guide provides a comprehensive overview of the chemical properties, structure, and biological interactions of this compound, a prominent congener of polychlorinated biphenyls (PCBs). Intended for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and mechanistic insights to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound, also known as PCB 77, is a synthetic organochlorine compound.[1] It is a white solid and is one of the 209 possible PCB congeners.[1] Due to their persistence in the environment and potential for bioaccumulation, PCBs, including PCB 77, are classified as persistent organic pollutants (POPs).[2]

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2-dichloro-4-(3,4-dichlorophenyl)benzene | [1] |

| Synonyms | PCB 77, 3,4,3',4'-Tetrachlorobiphenyl | [1] |

| CAS Number | 32598-13-3 | [1] |

| Molecular Formula | C₁₂H₆Cl₄ | [1] |

| Molecular Weight | 292.0 g/mol | [1] |

| Melting Point | 182-184 °C | [1] |

| Boiling Point (estimated) | 374.95 °C | [3] |

| Water Solubility | 0.0005489 mg/L (at 25 °C) | [4][5] |

| Vapor Pressure | 1.64 x 10⁻⁵ mmHg | [1] |

| Octanol-Water Partition Coefficient (Log Kₒw) | 6.63 - 6.72 | [1][6] |

| Appearance | White solid | [1] |

Chemical Structure

This compound consists of a biphenyl (B1667301) backbone where chlorine atoms are substituted at the 3, 3', 4, and 4' positions of the two phenyl rings.[1] This specific substitution pattern results in a coplanar or "dioxin-like" structure, which is a critical determinant of its biological activity.[7] The dihedral angle between the two phenyl rings in the solid state has been determined by X-ray crystallography to be 43.94(6)°.[7]

Experimental Protocols

This section details the methodologies for the synthesis, determination of a key physicochemical property, and analytical detection of this compound.

Synthesis via Ullmann Coupling Reaction

This compound can be synthesized using a copper-mediated Ullmann coupling reaction.[7]

Methodology:

-

Reactant Preparation: 3,4-dichloroiodobenzene is used as the starting material.

-

Reaction Setup: The 3,4-dichloroiodobenzene is reacted with activated copper bronze. The reaction is typically carried out at an elevated temperature, for example, 230 °C.

-

Reaction Execution: The mixture is heated for an extended period, such as 7 days, to allow for the coupling reaction to proceed.

-

Purification: Following the reaction, the product is purified using column chromatography on silica (B1680970) gel. A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 10:1 ratio) can be used as the eluent to isolate the this compound.[7]

Determination of Octanol-Water Partition Coefficient (Kₒw)

The octanol-water partition coefficient is a crucial parameter for assessing the environmental fate and bioaccumulation potential of a chemical. The slow-stirring method is a reliable technique for its determination.

Methodology:

-

System Preparation: A solution of this compound in 1-octanol (B28484) is prepared. This solution is then combined with water in a flask.

-

Equilibration: The mixture is stirred slowly for a sufficient period (e.g., 24-48 hours) to reach equilibrium between the two phases, avoiding the formation of an emulsion.

-

Phase Separation: After stirring, the mixture is allowed to stand undisturbed to ensure complete separation of the octanol (B41247) and water layers.

-

Concentration Analysis: The concentration of this compound in both the 1-octanol and water phases is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The Kₒw is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the water phase.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the detection and quantification of PCBs in various environmental and biological matrices.

Methodology:

-

Sample Preparation:

-

Extraction: PCBs are extracted from the sample matrix using an appropriate solvent system (e.g., hexane/acetone).

-

Cleanup: The extract is purified to remove interfering compounds using techniques like column chromatography with adsorbents such as silica gel or Florisil.

-

-

GC Separation:

-

Injection: A small volume of the purified extract is injected into the gas chromatograph.

-

Column: A capillary column with a nonpolar stationary phase (e.g., DB-5ms) is typically used for separation.

-

Temperature Program: A temperature gradient is applied to the oven to separate the different PCB congeners. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 270°C.

-

-

MS Detection:

-

Ionization: The separated compounds are ionized, typically using electron ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that can be used for identification and quantification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for enhanced selectivity and sensitivity.

-

Signaling Pathways and Toxicological Effects

The toxicity of this compound is primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR).[2]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

PCB 77, due to its coplanar structure, can bind to the AhR, a ligand-activated transcription factor. This binding initiates a cascade of events leading to changes in gene expression.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCB 77.

Upon binding of PCB 77, the AhR complex translocates to the nucleus, dissociates from its chaperone proteins (like HSP90 and XAP2), and heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased transcription of enzymes such as cytochrome P450 1A1 (CYP1A1).

Experimental Protocols for Toxicological Assessment

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

Methodology:

-

Cell Culture: A suitable cell line, such as a human hepatoma cell line (e.g., HepG2) stably transfected with a reporter gene (e.g., luciferase) under the control of an XRE-containing promoter, is used.

-

Cell Plating: Cells are seeded into a multi-well plate (e.g., 96-well) and allowed to attach overnight.

-

Compound Exposure: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) and a known AhR agonist (e.g., TCDD) are included.

-

Cell Lysis and Reporter Gene Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The fold induction of reporter gene activity relative to the vehicle control is calculated for each concentration of the test compound.

This assay measures the increase in the activity of CYP enzymes following exposure to a test compound.

Methodology:

-

Cell Culture: Primary hepatocytes or a suitable liver cell line (e.g., HepG2) are cultured.

-

Compound Exposure: Cells are treated with different concentrations of this compound for an appropriate time (e.g., 48-72 hours) to allow for enzyme induction.

-

Enzyme Activity Measurement: A specific substrate for the CYP enzyme of interest (e.g., phenacetin (B1679774) for CYP1A2) is added to the cells. The formation of the metabolite is measured over time using methods like LC-MS/MS.

-

Data Analysis: The rate of metabolite formation is calculated and compared to that in vehicle-treated cells to determine the fold induction of enzyme activity.

This assay assesses the cytotoxic potential of a compound.

Methodology:

-

Cell Culture and Plating: A relevant cell line (e.g., HepG2) is seeded in a multi-well plate.

-

Compound Exposure: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay (which measures mitochondrial activity) or by quantifying ATP levels.

-

Data Analysis: The results are expressed as a percentage of the viability of the vehicle-treated control cells. An IC₅₀ value (the concentration that causes 50% inhibition of cell viability) can be calculated.

Caption: General workflow for a cell-based toxicity assay.

Conclusion

This compound (PCB 77) is a well-characterized PCB congener with distinct physicochemical properties and significant biological activity, primarily mediated through the AhR signaling pathway. This guide provides a foundational understanding of its chemical nature, methods for its study, and its toxicological profile. The detailed experimental protocols and mechanistic diagrams are intended to serve as a valuable resource for researchers in the fields of toxicology, environmental science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. puracyp.com [puracyp.com]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,3',4,4'-tetrachlorobiphenyl (PCB 77), a significant congener of polychlorinated biphenyls (PCBs) used in environmental and toxicological research. This document details established synthetic methodologies, purification protocols, and relevant biological pathways, presenting data in a clear and accessible format for scientific professionals.

Introduction

This compound, also known as PCB 77, is a non-ortho substituted PCB congener.[1] Due to its coplanar structure, it is considered one of the most toxic PCBs, exhibiting "dioxin-like" toxicity.[2] This toxicity is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4] Accurate and reliable synthesis and purification of PCB 77 are crucial for toxicological studies, the development of analytical standards, and for research into its metabolic pathways and environmental fate.[5]

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Ullmann coupling reaction and the more modern Suzuki coupling reaction.

Ullmann Coupling Reaction

The Ullmann reaction is a classical method for the synthesis of symmetric biaryls through the copper-mediated coupling of two aryl halides.[6][7]

-

Reactant Preparation: In a sealed glass ampoule, combine 3,4-dichlorobromobenzene (or a similarly suitable 3,4-dihalogenated benzene) with activated copper bronze.

-

Reaction Conditions: Flush the ampoule with an inert gas, such as nitrogen, and seal it. Heat the mixture in a sand bath at approximately 230°C for 7 days.[2][8]

-

Work-up: After cooling to room temperature, carefully open the ampoule. Extract the contents with a suitable solvent, such as boiling dichloromethane, multiple times.

-

Purification: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate. The crude product is then purified by column chromatography over silica (B1680970) gel.

A reported synthesis of this compound via a copper bronze mediated symmetrical Ullmann coupling reaction yielded 42% of the final product.[2]

Suzuki Coupling Reaction

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[8] It is often favored for PCB synthesis due to its high selectivity, good to excellent yields, and the use of less toxic starting materials compared to older methods.[9][10]

-

Reactant Preparation: In a round-bottom flask, dissolve 3,4-dichlorophenylboronic acid and 1-bromo-3,4-dichlorobenzene in a suitable solvent system, such as a mixture of toluene (B28343) and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as aqueous sodium carbonate.

-

Reaction Conditions: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat it to a temperature of 80-110°C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Perform a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the this compound. The primary impurity in this reaction is typically the self-coupling product of the aryl boronic acids.[9][11]

Purification and Characterization

Post-synthesis purification is critical to obtaining high-purity this compound for research applications.

Purification Protocol

Column chromatography over silica gel is a standard and effective method for the purification of PCB 77.[2]

-

Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar eluent, such as n-hexane.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The product is eluted from the column using a solvent system, for example, a mixture of n-hexane and ethyl acetate (e.g., 10:1 v/v).[2]

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

Final Steps: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure. The resulting white solid can be further purified by recrystallization from a solvent like hot methanol (B129727) to obtain crystals suitable for analysis.[2]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 292.0 g/mol [1] |

| Melting Point | 174–176 °C[2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.36 (dd, J = 2.2 & J = 8.3 Hz, 2H), 7.51 (d, J = 8.3 Hz, 2H), 7.61 (d, J = 2.2 Hz, 2H)[2] |

| ¹³C NMR (400 MHz, CDCl₃) | δ 126.15, 128.81, 130.97, 132.48, 133.25, 138.73[2] |

| Mass Spectrometry (EI) | m/z 292 (M⁺, 100%), 256 (M⁺-Cl, 5%), 220 (M⁺-2Cl, 40%)[2] |

Biological Pathway Activation

This compound is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] The activation of the AhR signaling pathway is a key mechanism of its toxicity.

The general pathway is as follows:

-

Ligand Binding: PCB 77, being a hydrophobic molecule, diffuses across the cell membrane and binds to the AhR, which is located in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (HSP90).[9][11]

-

Nuclear Translocation: Upon ligand binding, the AhR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[11]

-

Dimerization: In the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[9][11]

-

DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes, including those encoding for xenobiotic metabolizing enzymes like cytochrome P450s (e.g., CYP1A1).[1][11]

Visualizations

Caption: Comparative workflows for the synthesis of this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Co-planar 3,3′,4,4′,5-pentachlorinated biphenyl and non-co-planar 2,2′,4,6,6′-pentachlorinated biphenyl differentially induce recruitment of oestrogen receptor α to aryl hydrocarbon receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Portal [iro.uiowa.edu]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

3,3',4,4'-Tetrachlorobiphenyl (PCB 77): A Comprehensive Technical Guide

CAS Number: 32598-13-3

This technical guide provides an in-depth overview of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77), a specific congener of polychlorinated biphenyls (PCBs). Intended for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

This compound is a synthetic organochlorine compound.[1] PCBs were formerly used in a variety of industrial applications due to their chemical stability and electrical insulating properties.[2][3] Production of PCBs was banned in the United States in 1977 due to their persistence in the environment and adverse health effects.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Cl₄ | [1][4][5] |

| Molecular Weight | 291.99 g/mol | [1][4][5] |

| Melting Point | 174-184 °C | [2][6][7] |

| Boiling Point | 374.95 - 380.7 °C (estimate) | [6][7] |

| Water Solubility | 0.5489 µg/L at 25 °C | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.5 (estimate) | [8] |

Toxicological Profile

PCB 77 is recognized for its significant toxicity, which is comparable to that of dioxins.[9][10][11] It is considered a probable human carcinogen and has been linked to various adverse health effects.[12][13]

| Parameter | Value | Species | Reference |

| LD₅₀ (Oral) | 1 mg/kg | Guinea Pig | [1] |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen | Human | [12] |

| Key Health Effects | Skin conditions (chloracne), reproductive and developmental toxicity, immune system damage, liver damage, and disruption of the endocrine system. | Human, various animal models | [8][12][14][15] |

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of toxicity for PCB 77 and other dioxin-like compounds is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[9][11][16][17]

Upon entering the cell, PCB 77 binds to the cytosolic AhR complex, which is associated with chaperone proteins like heat shock protein 90 (Hsp90).[17][18] This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.[17][18]

In the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[17][18] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes.[17][18] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolism of xenobiotics.[16][17] The dysregulation of these genes is linked to the toxic effects of PCB 77.[16][19]

Environmental Fate and Transport

PCBs are persistent organic pollutants (POPs) that are resistant to environmental degradation.[3][20] They can be transported long distances in the atmosphere and bioaccumulate in the fatty tissues of organisms, leading to biomagnification in the food chain.[3][20][21] While generally persistent, some studies suggest that PCB 77 can be metabolized to some extent in certain organisms.[21]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been described in the literature. One common method is the Ullmann coupling reaction, which involves the copper-mediated coupling of 3,4-dichlorohalobenzene.[2] Another modern and selective method is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an aryl boronic acid and an aryl halide.[22]

Example: Ullmann Coupling Reaction [2]

-

Reactants: 3,4-dichloroiodobenzene (or another suitable dihalobenzene).

-

Catalyst: Copper bronze.

-

Conditions: The reaction is typically carried out at a high temperature (e.g., 230 °C) for an extended period (e.g., 7 days).

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system, such as a mixture of n-hexane and ethyl acetate.

Analysis of this compound in Environmental Samples

The analysis of PCB 77 in various matrices like soil, sediment, water, and biological tissues typically involves extraction, cleanup, and instrumental analysis.[23][24]

General Experimental Workflow

-

Sample Preparation: Homogenization of the sample. For solid matrices, this may involve air-drying and sieving.

-

Extraction: Soxhlet extraction is a common technique using a mixture of solvents like acetone, dichloromethane, and n-hexane.[24]

-

Cleanup: The extract is purified to remove interfering compounds. This can be achieved using multi-layer silica gel columns, which may contain layers of acidic and basic silica gel, as well as silver nitrate-impregnated silica to remove sulfur compounds.[23][25]

-

Instrumental Analysis: High-resolution gas chromatography (HRGC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the standard method for the quantification of PCB congeners.[23][24] Isotope dilution methods using ¹³C-labeled internal standards are often employed for accurate quantification.[24]

References

- 1. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorinated Biphenyls (PCBs) | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. This compound | 32598-13-3 [chemicalbook.com]

- 5. This compound (PCB 77) | LGC Standards [lgcstandards.com]

- 6. nbinno.com [nbinno.com]

- 7. 32598-13-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 3,3',4,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 63104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ewg.org [ewg.org]

- 13. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. 2,3,3',4'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. unep.org [unep.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. nationalacademies.org [nationalacademies.org]

- 24. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 25. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of PCB 77

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability and electrical insulating properties.[1][2] PCB 77, also known as 3,3',4,4'-tetrachlorobiphenyl, is a specific congener of this class that has garnered significant attention due to its "dioxin-like" toxicity.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of PCB 77, its toxicological profile, and the experimental methodologies used to determine these characteristics.

Chemical Identity and Structure

PCB 77 is a tetrachlorobiphenyl, meaning it consists of a biphenyl (B1667301) structure with four chlorine atoms attached.[4][5] The specific IUPAC name is 1,2-dichloro-4-(3,4-dichlorophenyl)benzene.[4] The positions of the chlorine atoms on the biphenyl rings are crucial to its toxicological properties, as they allow the molecule to adopt a planar or coplanar configuration, similar to dioxins.[3][6]

Chemical Structure of PCB 77

Physical and Chemical Properties

The physical and chemical properties of PCB 77 are summarized in the table below. These properties influence its environmental fate, transport, and bioavailability.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₆Cl₄ | [4][5][7] |

| Molecular Weight | 291.99 g/mol | [4][7][8] |

| Appearance | White solid | [4] |

| Melting Point | 182-184 °C | [4][5] |

| Boiling Point | 380.7 °C at 760 mmHg | [5] |

| Vapor Pressure | 1.64 x 10⁻⁵ mmHg | [5] |

| Water Solubility | 0.18 mg/L | [4][5] |

| Octanol-Water Partition Coefficient (log Kow) | 6.72 | [4][5] |

| Henry's Law Constant | 9.40 x 10⁻⁶ atm-m³/mole | [5] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of compounds like PCB 77 are extensive. Below is a generalized workflow for determining a key parameter, water solubility, based on standard OECD guidelines (e.g., OECD 105).

Generalized Experimental Workflow for Water Solubility Determination

A similar methodical approach is taken for other properties:

-

Melting Point: Determined using a melting point apparatus where the temperature range of solid to liquid phase transition is observed.

-

Boiling Point: Measured using an ebulliometer, which determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Vapor Pressure: Often determined by gas saturation methods or using a vapor pressure balance.

-

Octanol-Water Partition Coefficient (Kow): Typically measured using the shake-flask method or, for highly hydrophobic compounds like PCB 77, by HPLC correlation methods.

Toxicological Profile and Mechanism of Action

PCB 77 is known for its "dioxin-like" toxicity, which is mediated through its interaction with the aryl hydrocarbon receptor (AhR).[3][4][9] The coplanar structure of PCB 77 allows it to bind to the AhR, a ligand-activated transcription factor.[6][10] This binding initiates a cascade of events leading to changes in gene expression and subsequent toxic effects.

Upon binding to PCB 77, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT).[10] This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.[10] This leads to the increased transcription of genes, most notably cytochrome P450 enzymes like CYP1A1.[4][11] The induction of these enzymes can lead to the metabolic activation of other compounds and the generation of reactive oxygen species, contributing to cellular damage.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects associated with PCB 77 exposure are diverse and can include impacts on the immune system, reproductive system, and nervous system, as well as carcinogenic effects.[12][13]

Conclusion

PCB 77 is a well-characterized polychlorinated biphenyl congener with significant toxicological implications. Its physical and chemical properties, particularly its lipophilicity and planar structure, drive its environmental persistence and "dioxin-like" mechanism of action through the aryl hydrocarbon receptor. A thorough understanding of these properties is essential for researchers and professionals in the fields of toxicology, environmental science, and drug development to assess its risks and develop strategies for remediation and mitigation.

References

- 1. epa.gov [epa.gov]

- 2. TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. PCB No. 77 | CymitQuimica [cymitquimica.com]

- 8. PCB-77 [stenutz.eu]

- 9. Effects of Aryl Hydrocarbon Receptor Deficiency on PCB-77-Induced Impairment of Glucose Homeostasis during Weight Loss in Male and Female Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PCB 77 dechlorination products modulate pro-inflammatory events in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ewg.org [ewg.org]

- 13. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 3,3',4,4'-Tetrachlorobiphenyl (PCB-77)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4,4'-Tetrachlorobiphenyl, designated as PCB-77, is a non-ortho substituted polychlorinated biphenyl (B1667301) (PCB) congener. Due to its coplanar structure, it exhibits dioxin-like toxicity, making its environmental behavior a subject of significant concern. This technical guide provides a comprehensive overview of the environmental fate and transport of PCB-77. It details its physicochemical properties, partitioning behavior in various environmental matrices, and degradation pathways. Furthermore, this guide outlines detailed experimental protocols for key environmental assessments and visualizes the complex interactions and pathways associated with this compound.

Physicochemical Properties of PCB-77

The environmental fate and transport of a chemical are fundamentally governed by its physicochemical properties. PCB-77 is a white solid substance that is chemically very inert and stable under conditions of hydrolysis and oxidation.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Cl₄ | [2] |

| Molecular Weight | 291.98 g/mol | [2] |

| Melting Point | 182-184 °C | [1] |

| Water Solubility | 0.00055 - 0.175 mg/L | [2] |

| Vapor Pressure | 1.64 x 10⁻⁵ mmHg | [1] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | 6.72 | [1] |

| Log Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Log Kₒc) | 4.41 - 5.75 | |

| Henry's Law Constant | 2.0 x 10⁻³ atm·m³/mol (estimated) | [3] |

Environmental Fate and Transport

The environmental journey of PCB-77 is characterized by its persistence, bioaccumulation, and long-range transport. Its high lipophilicity, indicated by a high Log Kₒw value, and low water solubility are critical determinants of its behavior in the environment.

Partitioning in the Environment

-

Soil and Sediment: Due to its hydrophobicity, PCB-77 strongly adsorbs to soil and sediment particles, particularly those with high organic carbon content. This partitioning behavior is quantified by the soil organic carbon-water partitioning coefficient (Kₒc). The strong sorption of PCB-77 limits its mobility in soil and reduces its bioavailability to some extent.

-

Water: The low water solubility of PCB-77 means that in aquatic environments, it is predominantly found adsorbed to suspended solids and sediments rather than dissolved in the water column.

-

Air: Although PCB-77 has a low vapor pressure, its presence in the atmosphere and potential for long-range transport are significant. It can volatilize from contaminated soil and water surfaces and be transported over long distances, leading to its detection in remote areas far from its original sources. The Henry's Law constant provides an indication of the partitioning between air and water.

Degradation Pathways

PCBs are notoriously resistant to degradation, contributing to their persistence in the environment. However, both biotic and abiotic degradation of PCB-77 can occur, albeit slowly.

-

Biotic Degradation: Microbial degradation is a key process for the breakdown of PCBs in the environment. Several bacterial strains have been identified that can degrade PCB-77, often through co-metabolism with other carbon sources like biphenyl.[4][5] For instance, Pseudomonas aeruginosa, Pseudomonas plecoglossicida, and Brucella anthropi have demonstrated the ability to degrade PCB-77 to varying extents.[4][5] The degradation efficiency can be influenced by the presence of co-metabolites and biosurfactants.[4][5]

-

Biotransformation: In living organisms, PCB-77 can be metabolized, primarily through hydroxylation, a reaction often catalyzed by cytochrome P450 enzymes.[1] The primary metabolites are hydroxylated PCBs (OH-PCBs), which can have different toxicological properties than the parent compound.[1]

-

Abiotic Degradation: While generally stable to hydrolysis and oxidation, PCB-77 can undergo photodegradation in the presence of light. This process can contribute to its breakdown in surface waters and the atmosphere.

Bioaccumulation and Biomagnification

The high lipophilicity of PCB-77 leads to its significant bioaccumulation in the fatty tissues of organisms. This process involves the net accumulation of the chemical from the environment (water, soil, air) and from the diet. As PCB-77 is transferred up the food chain, its concentration increases at each trophic level, a process known as biomagnification. This results in the highest concentrations being found in top predators, including humans.

Experimental Protocols

Accurate assessment of the environmental fate and transport of PCB-77 relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of the n-Octanol/Water Partition Coefficient (Kₒw) - OECD 107 Shake Flask Method

The shake flask method is a widely used technique for determining the Kₒw of a chemical.[6][7][8]

Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in the two phases are measured. The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of PCB-77 in n-octanol. The concentration should not exceed 0.01 mol/L.[8]

-

Use high-purity n-octanol and water. The n-octanol should be saturated with water, and the water should be saturated with n-octanol prior to the experiment.

-

-

Test Procedure:

-

In a series of temperature-controlled vessels (e.g., centrifuge tubes with glass stoppers), add known volumes of n-octanol and water. Three different volume ratios should be tested in duplicate.[7]

-

Add a known amount of the PCB-77 stock solution to each vessel.

-

Shake the vessels for a sufficient time to reach equilibrium. This is typically determined in a preliminary experiment.

-

After shaking, separate the two phases by centrifugation.[7]

-

-

Analysis:

-

Carefully sample both the n-octanol and water phases.

-

Determine the concentration of PCB-77 in each phase using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

-

-

Calculation of Kₒw:

-

Calculate the Kₒw for each replicate using the formula: Kₒw = Cₒ / Cw where Cₒ is the concentration in the n-octanol phase and Cw is the concentration in the water phase.

-

The final Kₒw is reported as the average of the valid replicates, and is typically expressed as its logarithm (Log Kₒw). The six log Pow values should fall within a range of ± 0.3 units.[7]

-

Determination of Soil Adsorption/Desorption - OECD 106 Batch Equilibrium Method

This method determines the adsorption and desorption characteristics of a chemical on different soil types.[9][10][11][12]

Principle: A solution of the test substance is equilibrated with a soil sample of known weight. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by mass balance. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Kₒc) are then determined.

Methodology:

-

Preparation:

-

Select at least five different soil types with varying organic carbon content, clay content, and pH.[10] The soil should be air-dried and sieved.

-

Prepare a stock solution of PCB-77 in a suitable solvent (e.g., methanol) and then prepare aqueous test solutions in 0.01 M CaCl₂.

-

-

Preliminary Studies:

-

Determine the optimal soil-to-solution ratio.

-

Establish the time required to reach adsorption equilibrium.

-

Verify the stability of PCB-77 in the test system.

-

-

Adsorption Test:

-

Add a known mass of soil to a series of centrifuge tubes.

-

Add a known volume of the PCB-77 test solution to each tube. Include control samples without soil to account for any adsorption to the vessel walls.

-

Agitate the tubes in the dark at a constant temperature until equilibrium is reached.[11]

-

Separate the soil and solution by centrifugation.

-

-

Desorption Test (Optional):

-

After the adsorption phase, decant a portion of the supernatant and replace it with a fresh solution of 0.01 M CaCl₂.

-

Agitate the tubes again to reach desorption equilibrium.

-

Separate the phases by centrifugation.

-

-

Analysis:

-

Analyze the concentration of PCB-77 in the aqueous phase from both the adsorption and desorption steps using an appropriate analytical method (e.g., GC-MS).

-

The amount of PCB-77 adsorbed to the soil can be determined by direct extraction and analysis of the soil phase or by calculating the difference between the initial and final aqueous concentrations.

-

-

Calculation:

-

Calculate the adsorption coefficient (Kd) for each soil: Kd = Cs / Cw where Cs is the concentration of PCB-77 in the soil (mg/kg) and Cw is the concentration in the aqueous phase at equilibrium (mg/L).

-

Calculate the organic carbon-normalized adsorption coefficient (Kₒc): Kₒc = (Kd / %OC) * 100 where %OC is the percentage of organic carbon in the soil.

-

Assessment of Aerobic Biodegradation in Soil

This protocol outlines a general approach for evaluating the aerobic biodegradation of PCB-77 in soil.[13][14][15][16]

Principle: PCB-77 is added to soil microcosms, which are incubated under controlled aerobic conditions. The disappearance of the parent compound and the formation of metabolites are monitored over time.

Methodology:

-

Microcosm Setup:

-

Use soil with a known history and microbial community.

-

Spike the soil with a known concentration of PCB-77, typically dissolved in a carrier solvent which is then allowed to evaporate.

-

Adjust the soil moisture content to an optimal level for microbial activity.

-

Place the treated soil into replicate microcosms (e.g., glass jars). Include sterile control microcosms to assess abiotic degradation.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature.

-

Ensure aerobic conditions are maintained, for example, by periodic aeration or by using flow-through systems.

-

Amendments such as nutrients (nitrogen, phosphorus) and a co-metabolite (e.g., biphenyl) can be added to stimulate biodegradation.[16]

-

-

Sampling and Analysis:

-

At selected time points, sacrifice replicate microcosms.

-

Extract the soil samples using an appropriate solvent system (e.g., hexane/acetone).

-

Analyze the extracts for the concentration of PCB-77 and potential metabolites using GC-MS or a similar technique.

-

-

Data Analysis:

-

Plot the concentration of PCB-77 over time to determine the degradation rate.

-

Calculate the half-life of PCB-77 in the soil under the tested conditions.

-

Identify and quantify any major metabolites to elucidate the degradation pathway.

-

Visualizations

Environmental Fate and Transport of PCB-77

Caption: Environmental pathways of PCB-77.

Experimental Workflow: Soil Biodegradation Study

Caption: Workflow for a PCB-77 soil biodegradation experiment.

Signaling Pathway: AhR-Mediated Toxicity of PCB-77

Caption: Aryl hydrocarbon receptor (AhR) signaling pathway activated by PCB-77.

References

- 1. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Frontiers | PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil [frontiersin.org]

- 5. PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 7. oecd.org [oecd.org]

- 8. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 9. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 10. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 11. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 12. oecd.org [oecd.org]

- 13. Intensification of the aerobic bioremediation of an actual site soil historically contaminated by polychlorinated biphenyls (PCBs) through bioaugmentation with a non acclimated, complex source of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Contaminant: An In-depth Technical Guide to the Toxicokinetics of 3,3',4,4'-Tetrachlorobiphenyl in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of 3,3',4,4'-tetrachlorobiphenyl (TCB), a persistent environmental pollutant and a member of the polychlorinated biphenyl (B1667301) (PCB) family. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its potential toxicity and risk to both animal and human health. This document synthesizes key findings from various animal model studies, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex processes for enhanced clarity.

Absorption: The Gateway into the System

The entry of 3,3',4,4'-TCB into the biological system primarily occurs through oral ingestion, with dermal and inhalation routes also contributing to exposure. Studies in animal models reveal that the gastrointestinal absorption of TCB is significant, although not always complete.

Oral Bioavailability: In male Fischer 344 rats, the absolute oral bioavailability of 3,3',4,4'-tetrachloroazobenzene (B1205647) (a related compound) was determined to be 30%.[1] For 3,3',4,4'-tetrachloroazoxybenzene (B1211628) (TCAOB), another structural analog, the absolute bioavailability in male Fischer 344 rats was even lower, calculated to be approximately 9%.[2] These findings suggest that a substantial portion of the ingested dose may not reach systemic circulation.

Distribution: Where the Compound Accumulates

Once absorbed, 3,3',4,4'-TCB, being a lipophilic compound, preferentially distributes to and accumulates in adipose tissue and the liver.[3] This pattern of distribution is a hallmark of many persistent organic pollutants.

Studies in female Sprague-Dawley rats administered TCB orally showed that the highest concentrations were found in adipose tissue and the liver, with only trace amounts detectable in the serum, brain, and kidney.[3] The concentration in these tissues was dependent on both the dose and the duration of exposure.[3]

In a comparative study, the distribution and clearance of TCB were found to be similar in male and female rats.[4] While monkeys cleared TCB more slowly than rats, tissue levels were negligible six weeks after administration, with the most persistent concentrations found in adipose tissue.[4]

Table 1: Tissue Distribution of this compound and Related Compounds in Animal Models

| Animal Model | Compound | Route of Administration | Key Tissues of Accumulation | Observations | Reference |

| Male Fischer 344 Rats | 3,3',4,4'-Tetrachloroazoxybenzene | Oral & Intravenous | Adipose tissue | At 96 hours, adipose tissue:blood ratios were 8 and 26 for low and high oral doses, and 21 for the intravenous dose. Other tissue:blood ratios were insignificant. | [2] |

| Female Sprague-Dawley Rats | This compound | Oral | Adipose tissue, Liver | Xenobiotic concentration was greater in the liver than in adipose tissue. Trace amounts in serum, brain, and kidney. | [3] |

| Male and Female Rats | This compound | Not specified | Adipose tissue | Similar distribution and clearance in both sexes. | [4] |

| Female Rhesus Monkeys | This compound | Not specified | Adipose tissue | Cleared more slowly than in rats, but tissue levels were negligible after 6 weeks. | [4] |

Metabolism: The Body's Defense Mechanism

The metabolism of 3,3',4,4'-TCB is a critical detoxification process, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The primary metabolic pathway involves hydroxylation, which increases the water solubility of the compound, facilitating its excretion.

In vitro studies using liver microsomes from rats, guinea pigs, and hamsters have shown that specific CYP isoforms are responsible for the metabolism of different TCB congeners. For coplanar TCBs like 3,3',4,4'-TCB, a 3-methylcholanthrene (B14862) (MC)-inducible cytochrome P450 isoform, likely CYP1A1, is suggested to be the key enzyme in rats and hamsters.[5] This enzyme catalyzes the hydroxylation of the TCB molecule.[5]

In addition to hydroxylation, TCB can also undergo metabolism via a sulfur-containing pathway in rats.[6] This leads to the formation of methylthio- and methylsulfonyl-TCB metabolites, which have been isolated from feces.[6] Notably, a specific metabolite, 5-methylsulfonyl-TCB, was found to be selectively retained in the liver of rats.[6]

The metabolism of TCB can differ between species. For instance, the metabolism of 2,5,2',5'-tetrachlorobiphenyl in nonhuman primates was found to be different from that in rats, with dihydroxy and trans-dihydro-dihydroxy metabolites being major urinary products in primates, suggesting metabolism through arene oxide intermediates.[7]

Excretion: Eliminating the Toxin

The final stage of toxicokinetics is the excretion of the parent compound and its metabolites from the body. For 3,3',4,4'-TCB, the primary routes of excretion are through the feces and urine.

In male Fischer 344 rats administered [14C]-labeled 3,3',4,4'-tetrachloroazobenzene, 39-45% of the radioactivity was excreted in the urine and 53-56% in the feces within 48 hours.[1] Similarly, for 3,3',4,4'-tetrachloroazoxybenzene, 30-35% was eliminated in the urine and 54-55% in the feces over 96 hours in the same rat strain.[2]

A comparative study in rats and rhesus monkeys showed that rats excrete TCB much faster than monkeys.[4] Rats took approximately 1.3-1.5 days to excrete 50% of a given dose, whereas it took rhesus monkeys 8-10 days to excrete a similar percentage.[4] In rats administered TCB intraperitoneally, fecal excretion of hydroxy metabolites, methylthio metabolites, and unchanged TCB accounted for 7.1%, 0.5%, and 0.3% of the dose, respectively, within four days.[6]

Table 2: Excretion of this compound and Related Compounds in Animal Models

| Animal Model | Compound | Dose & Route | Time Frame | % Excreted in Urine | % Excreted in Feces | Reference |

| Male Fischer 344 Rats | 3,3',4,4'-Tetrachloroazobenzene | 3.2 & 32 mg/kg, oral | 48 hours | 39-45% | 53-56% | [1] |

| Male Fischer 344 Rats | 3,3',4,4'-Tetrachloroazoxybenzene | 3.4 & 34 mg/kg, oral | 96 hours | 30-35% | 54-55% | [2] |

| Male Wistar Rats | This compound | Single dose, intraperitoneal | 4 days | Not specified | 7.9% (metabolites + unchanged TCB) | [6] |

| Rats | This compound | Not specified | ~1.3-1.5 days | \multicolumn{2}{c | }{50% of dose excreted} | [4] |

| Rhesus Monkeys | This compound | Not specified | ~8-10 days | \multicolumn{2}{c | }{50% of dose excreted} | [4] |

Experimental Protocols: A Guide to Methodology

The following sections outline the typical methodologies employed in the toxicokinetic studies of 3,3',4,4'-TCB in animal models.

Animal Models and Husbandry

-

Species: Commonly used species include rats (e.g., Fischer 344, Sprague-Dawley, Wistar), mice (e.g., C57BL/6, CBA/S), and non-human primates (e.g., Rhesus monkeys).

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific procedures.

Dosing and Administration

-

Oral Administration (Gavage): A solution of TCB in a suitable vehicle (e.g., corn oil) is administered directly into the stomach using a gavage needle. The volume is calculated based on the animal's body weight.

-

Intravenous Administration: The TCB solution is injected into a tail vein (for rodents) or other suitable vein, allowing for direct entry into the systemic circulation and determination of absolute bioavailability.

Sample Collection

-

Blood: Blood samples are collected at various time points post-dosing from sites such as the tail vein, saphenous vein, or via cardiac puncture at the termination of the experiment. Plasma or serum is separated by centrifugation.

-

Urine and Feces: Animals are housed in individual metabolic cages that are designed to separate and collect urine and feces for quantitative analysis of excreted TCB and its metabolites.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, adipose tissue, brain, kidney) are harvested, weighed, and stored (typically at -80°C) until analysis.

Sample Preparation and Analysis

-

Homogenization: Tissues are homogenized in an appropriate buffer to create a uniform sample for extraction.

-

Extraction: TCB and its metabolites are extracted from biological matrices (plasma, urine, feces, tissue homogenates) using organic solvents.

-

Analytical Techniques: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the most common analytical methods for the quantification of TCB and its metabolites. These techniques provide high sensitivity and specificity.

Conclusion

The toxicokinetics of this compound in animal models are characterized by significant absorption following oral exposure, preferential distribution to adipose tissue and liver, metabolism primarily through cytochrome P450-mediated hydroxylation, and excretion mainly via the feces. Species differences in the rate of metabolism and excretion are evident, with rodents generally eliminating the compound faster than primates. This in-depth guide provides researchers and scientists with a foundational understanding of the ADME properties of TCB, which is essential for conducting further research and for the accurate assessment of the risks associated with this environmental contaminant. The detailed methodologies and visualized pathways presented herein serve as a valuable resource for the design and interpretation of future toxicokinetic studies.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. mmpc.org [mmpc.org]

- 3. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]

- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 5. research.vt.edu [research.vt.edu]

- 6. depts.ttu.edu [depts.ttu.edu]

- 7. Hydroxylation and dechlorination of this compound (CB77) by rat and human CYP1A1s and critical roles of amino acids composing their substrate-binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of 3,3',4,4'-Tetrachlorobiphenyl (TCB) Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4'-Tetrachlorobiphenyl (TCB), also known as PCB-77, is a non-ortho-substituted planar polychlorinated biphenyl (B1667301) (PCB) congener. Due to its coplanar structure, TCB is considered a dioxin-like compound and exhibits significant toxicity. Its persistence in the environment and bioaccumulative properties pose a considerable threat to human and animal health. This technical guide provides a comprehensive overview of the core mechanisms underlying TCB toxicity, focusing on its interaction with cellular signaling pathways, induction of oxidative stress, and apoptotic processes. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and related fields.

Data Presentation: Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on this compound.

Table 1: Effects of Subchronic Dietary Exposure to TCB in Rats [1][2][3]

| Parameter | Species/Sex | Dosage | Duration | Observed Effects |

| Spleen Weight | Sprague-Dawley Rats (Male) | 1000 or 10,000 ppb in diet | 13 weeks | Increased |

| Hepatic EROD Activity | Sprague-Dawley Rats (Male) | 10,000 ppb in diet | 13 weeks | Increased |

| Hepatic EROD Activity | Sprague-Dawley Rats (Female) | 1000 or 10,000 ppb in diet | 13 weeks | Increased |

| Liver Vitamin A | Sprague-Dawley Rats (Male) | 10,000 ppb in diet | 13 weeks | Decreased |

| Lung Vitamin A | Sprague-Dawley Rats (Male) | 10,000 ppb in diet | 13 weeks | Decreased |

| Kidney Vitamin A | Sprague-Dawley Rats (Male) | 10,000 ppb in diet | 13 weeks | Elevated |

| Liver Vitamin A | Sprague-Dawley Rats (Female) | 1000 and 10,000 ppb in diet | 13 weeks | Decreased |

| 3,4-dihydroxyphenylacetic acid (in nucleus accumbens) | Sprague-Dawley Rats (Male) | 10,000 ppb in diet | 13 weeks | Elevated |

| No-Observed-Adverse-Effect Level (NOAEL) | Sprague-Dawley Rats | 100 ppb in diet (8.7 µg/kg body wt/day) | 13 weeks | - |

Table 2: In Vitro Effects of TCB on Neuronal and Immune Cells

| Parameter | Cell Type | Concentration | Duration | Observed Effects |

| Cell Viability | Neuronal Cell Cultures | Concentration-dependent | Time-dependent | Decreased |

| Apoptosis | Neuronal Cell Cultures | Concentration-dependent | Time-dependent | Accelerated |

| Caspase-3 Activity | Neuronal Cell Cultures | - | - | Increased[4] |

| Intracellular Calcium ([Ca2+]i) | Mouse Thymocytes | 5 µM | - | Increased[5] |

| Cell Viability | Mouse Thymocytes | < 10 µM | - | No significant effect[5] |

| Human Kv1.3 Channel Current | Xenopus oocytes expressing human Kv1.3 | 10 nM | 15 minutes | Enhanced by approximately 30.6%[6] |

| Cytokine Production (TNF-α, IL-10) | LPS-stimulated Raw264.7 macrophages | - | - | Suppressed[6] |

Core Toxicological Mechanisms

The toxicity of TCB is multifaceted, primarily initiated by its interaction with the Aryl Hydrocarbon Receptor (AhR). This initial event triggers a cascade of downstream effects, including the induction of metabolic enzymes, generation of oxidative stress, and ultimately, apoptosis. Furthermore, TCB is recognized as an endocrine disruptor, interfering with hormonal signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of TCB's dioxin-like toxicity is mediated through its high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8]

Mechanism:

-

Ligand Binding: TCB, being a planar molecule, readily binds to the cytosolic AhR, which is maintained in an inactive complex with chaperone proteins such as heat shock protein 90 (Hsp90).

-

Nuclear Translocation: Upon ligand binding, the AhR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: Binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II drug-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1).[7]

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by TCB.

Oxidative Stress

The induction of CYP1A1 and other metabolic enzymes by TCB can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[5] This cellular imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage is a key contributor to TCB's toxicity. Several studies have demonstrated that PCBs can increase lipid peroxidation and produce oxidative DNA damage.[5]

Mechanism:

-

CYP1A1-Mediated ROS Production: The induced CYP1A1 enzymes, while primarily involved in metabolism, can also engage in futile cycling, leading to the production of superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).

-

Mitochondrial Dysfunction: TCB can also directly impact mitochondrial function, leading to impaired electron transport chain activity and increased leakage of electrons, which in turn generates more ROS.

-

Cellular Damage: The excess ROS can damage cellular macromolecules, including lipids (lipid peroxidation), proteins (protein carbonylation), and DNA (oxidative DNA adducts), leading to cellular dysfunction and apoptosis.

Figure 2: TCB-Induced Oxidative Stress Signaling Cascade.

Apoptosis

TCB is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly neuronal cells.[4] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mechanism:

-

Intrinsic Pathway: Oxidative stress and direct mitochondrial damage caused by TCB can lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

-

Extrinsic Pathway: While less characterized for TCB, this pathway involves the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, amplifying the mitochondrial pathway.

-

Caspase-3 Activation: Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage. Studies have shown that TCB-induced apoptosis involves an increase in caspase-3 activity.[4]

Figure 3: TCB-Induced Intrinsic Apoptosis Pathway.

Endocrine Disruption

TCB is classified as an endocrine-disrupting chemical (EDC).[9][10] EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior. TCB has been shown to interfere with thyroid hormone function.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the toxicological assessment of TCB are provided below.

Subchronic Dietary Exposure in Rats

-

Objective: To assess the systemic toxicity of TCB following prolonged dietary intake.

-

Methodology:

-

Animal Model: Weanling Sprague-Dawley rats are randomly assigned to control and treatment groups (n=10 per sex per group).

-

Diet Preparation: TCB is dissolved in a suitable vehicle (e.g., corn oil) and mixed into the standard rodent chow to achieve the desired concentrations (e.g., 0, 10, 100, 1000, 10,000 ppb).

-

Administration: Animals are provided with the prepared diets and water ad libitum for a period of 13 weeks.

-

Monitoring: Body weight and food consumption are recorded weekly. Animals are observed daily for any clinical signs of toxicity.

-

Necropsy and Tissue Collection: At the end of the study, animals are euthanized, and a thorough necropsy is performed. Organs (liver, spleen, kidneys, brain, etc.) are weighed, and tissue samples are collected for histopathological examination and biochemical analyses.

-

Biochemical Analyses: Blood is collected for hematology and serum chemistry. Liver microsomes are prepared for enzyme activity assays (e.g., EROD). Brain tissue is dissected for neurotransmitter analysis.

-

Figure 4: Experimental Workflow for Subchronic Dietary TCB Exposure Study.

Ethoxyresorufin-O-deethylase (EROD) Assay

-

Objective: To measure the activity of CYP1A1, which is induced by TCB.

-

Methodology:

-

Microsome Preparation: Liver tissue is homogenized, and the microsomal fraction is isolated by differential centrifugation.

-

Reaction Mixture: A reaction mixture containing a phosphate (B84403) buffer, the substrate 7-ethoxyresorufin, and the prepared microsomes is prepared in a 96-well plate.

-

Initiation of Reaction: The reaction is initiated by the addition of NADPH.

-

Incubation: The plate is incubated at 37°C for a specific time.

-

Measurement: The EROD activity is determined by measuring the fluorescence of the product, resorufin (B1680543), using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Quantification: The rate of resorufin formation is calculated and normalized to the protein concentration of the microsomal sample.

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of TCB on cultured cells.

-

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

TCB Treatment: Cells are treated with various concentrations of TCB for a specified duration.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

-

Caspase-3 Activity Assay

-

Objective: To quantify the activity of caspase-3, a key executioner of apoptosis.

-

Methodology:

-

Cell Lysis: Cells treated with TCB are lysed to release their intracellular contents.

-

Substrate Addition: A specific caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assay) or Ac-DEVD-AMC (for fluorometric assay), is added to the cell lysate.

-

Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.

-

Detection: The cleavage of the substrate releases a chromophore (pNA) or a fluorophore (AMC), which is then quantified using a spectrophotometer or a fluorometer, respectively. The signal intensity is proportional to the caspase-3 activity.

-

Measurement of Dopamine (B1211576) and its Metabolites

-

Objective: To determine the neurotoxic effects of TCB on the dopaminergic system.

-

Methodology:

-

Brain Tissue Dissection: Specific brain regions (e.g., nucleus accumbens, substantia nigra) are dissected from control and TCB-treated animals.

-

Homogenization: The tissue is homogenized in an appropriate buffer.

-

High-Performance Liquid Chromatography (HPLC): The homogenate is analyzed by HPLC with electrochemical detection.

-

Separation and Detection: Dopamine and its metabolites (e.g., DOPAC, HVA) are separated on a reverse-phase column and detected by an electrochemical detector.

-

Quantification: The concentrations of dopamine and its metabolites are quantified by comparing the peak areas to those of known standards.

-